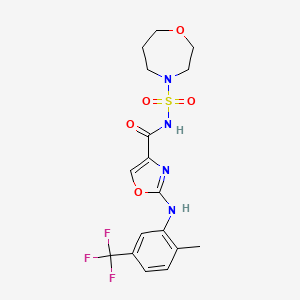
Nlrp3-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-25 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Preparation Methods
The preparation of Nlrp3-IN-25 involves several synthetic routes and reaction conditions. One common method includes the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process typically involves dissolving the compound in DMSO, followed by mixing with PEG300 and Tween 80, and finally diluting with distilled water . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Nlrp3-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Nlrp3-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps researchers understand the role of the NLRP3 inflammasome in various cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Additionally, it has applications in the development of nanoparticle-based adjuvants for vaccines .
Mechanism of Action
Nlrp3-IN-25 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is composed of the sensor protein NLRP3, the adaptor protein apoptosis-associated speck-like protein (ASC), and the effector protein caspase-1. Upon activation, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines into their active forms . This compound inhibits this process by binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome .
Comparison with Similar Compounds
Nlrp3-IN-25 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but may differ in their chemical structure and inhibitory potency . For example, MCC950 is known for its high specificity and potency in inhibiting NLRP3, while CY-09 and OLT1177 have different molecular targets and pathways involved in their inhibitory effects .
Properties
Molecular Formula |
C17H19F3N4O5S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)anilino]-N-(1,4-oxazepan-4-ylsulfonyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25) |
InChI Key |
AXBUEIBPZRUIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



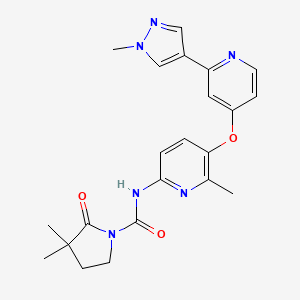
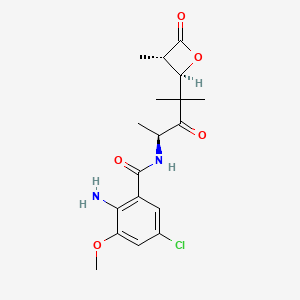
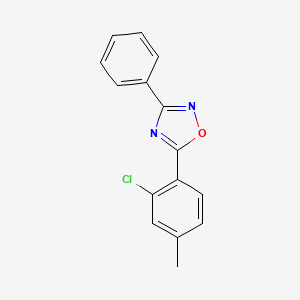
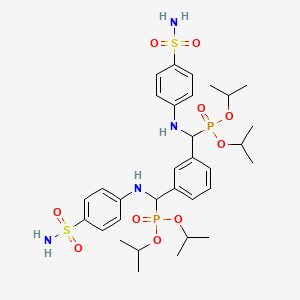
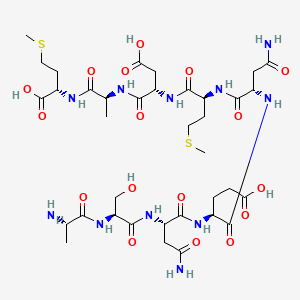
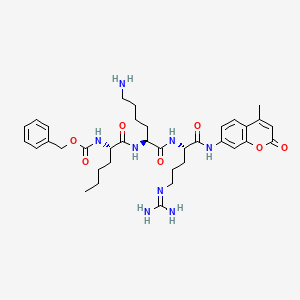

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
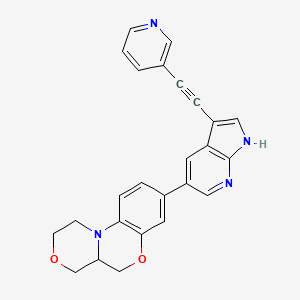
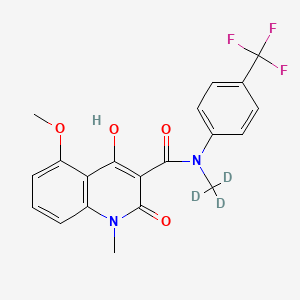
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
